2,5-Dimethyl-1,3-dioxane

Beschreibung

Contextual Significance within Heterocyclic Chemistry Research

2,5-Dimethyl-1,3-dioxane belongs to the larger family of 1,3-dioxanes, which are six-membered heterocyclic rings containing two oxygen atoms at the 1 and 3 positions. These structures are of significant interest in organic chemistry. The study of 1,3-dioxanes, including substituted derivatives like this compound, is crucial for understanding conformational analysis, stereochemistry, and reaction mechanisms in heterocyclic systems. Like cyclohexane (B81311) rings, 1,3-dioxanes typically adopt a chair-like conformation. thieme-connect.de The presence of two oxygen atoms in the ring, with their shorter C-O bond lengths compared to C-C bonds, influences the ring's geometry and the energetic barriers for conformational changes. thieme-connect.de

The substituents on the dioxane ring, in this case, two methyl groups at the 2 and 5 positions, play a critical role in determining the molecule's preferred conformation and reactivity. The stereoisomers of this compound (cis and trans) provide valuable models for studying the influence of substituent orientation (axial vs. equatorial) on the stability and properties of the molecule. For instance, in the most stable chair conformation of the cis isomer, it is predicted that one methyl group will be in an axial position and the other in an equatorial position. chegg.com

Historical Development of 1,3-Dioxane (B1201747) Chemistry and its Relevance to this compound

The chemistry of 1,3-dioxanes has its roots in the need for protecting groups in organic synthesis. The first synthesis of a 1,3-dioxane was for the protection of the 4- and 6-hydroxy groups in pyranose carbohydrates. thieme-connect.de This application remains a cornerstone of 1,3-dioxane chemistry, as the 1,3-dioxane group is generally stable under basic, reductive, or oxidative conditions, but can be readily cleaved by acid catalysts. thieme-connect.de This allows for selective reactions at other parts of a complex molecule.

The parent 1,3-dioxane is synthesized by the reaction of formaldehyde (B43269) and 1,3-propanediol. wikipedia.org Substituted 1,3-dioxanes, such as this compound, are typically prepared from the reaction of an appropriate aldehyde or ketone with a 1,3-diol. wikipedia.org The study of these reactions has been extensive, particularly in carbohydrate chemistry. thieme-connect.de The development of methods to synthesize variously substituted 1,3-dioxanes has expanded their utility in the synthesis of natural products and other complex organic molecules.

Overview of Key Research Areas Pertaining to this compound

Research on this compound and related compounds focuses on several key areas:

Conformational Analysis: A significant body of research is dedicated to understanding the conformational preferences of substituted 1,3-dioxanes. thieme-connect.deresearchgate.net Like cyclohexanes, 1,3-dioxanes exist in chair and twist-boat conformations, with the chair form being generally more stable. thieme-connect.de The presence of substituents, such as the methyl groups in this compound, introduces steric interactions that influence the equilibrium between different chair conformations and the orientation of the substituents. The anomeric effect, which stabilizes axial alkoxy groups at the C2 position, is another important factor in the conformational analysis of these systems. thieme-connect.de

Stereochemistry and Isomerism: The existence of cis and trans isomers for this compound makes it an excellent model for studying stereochemical principles. The relative stabilities of these isomers and their interconversion are topics of ongoing investigation. The different spatial arrangements of the methyl groups in the cis and trans isomers lead to distinct physical and chemical properties.

Reaction Mechanisms: The reactivity of the 1,3-dioxane ring is a subject of academic interest. This includes studies on ring-opening reactions, hydrolysis under acidic conditions, and reactions involving the substituents. For example, some studies have shown that 1,3-dioxanes can be susceptible to acid-catalyzed hydrolysis. sciencemadness.org

Applications in Synthesis: While the primary use of the 1,3-dioxane moiety is as a protecting group, research also explores the use of substituted dioxanes as intermediates in the synthesis of other molecules. ontosight.aiguidechem.com For instance, derivatives of 1,3-dioxane have been explored as intermediates in the synthesis of pharmaceuticals. ontosight.aiontosight.ai

Below is an interactive data table summarizing the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C6H12O2 | nih.gov |

| Molar Mass | 116.16 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 20615-12-7 | nih.gov |

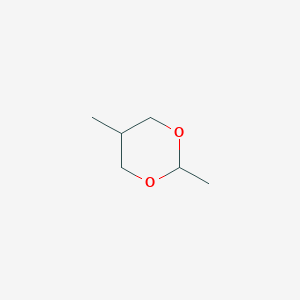

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

20615-12-7 |

|---|---|

Molekularformel |

C6H12O2 |

Molekulargewicht |

116.16 g/mol |

IUPAC-Name |

2,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C6H12O2/c1-5-3-7-6(2)8-4-5/h5-6H,3-4H2,1-2H3 |

InChI-Schlüssel |

RPMUDXVQHUECRE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1COC(OC1)C |

Herkunft des Produkts |

United States |

Stereochemistry and Conformational Analysis of 2,5 Dimethyl 1,3 Dioxane

Isomeric Forms: Cis- and Trans-2,5-Dimethyl-1,3-dioxane

Due to the presence of two stereocenters at the C2 and C5 positions, 2,5-dimethyl-1,3-dioxane exists as two diastereomers: cis and trans. In the cis isomer, the two methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. These geometric differences lead to distinct physical and chemical properties and, most notably, different conformational preferences.

Conformational Preferences and Energetics in this compound

Chair Conformations: Preferred Orientations (e.g., Diequatorial, C2e5a)

The chair conformation is the most stable arrangement for the 1,3-dioxane (B1201747) ring, as it minimizes both angle and torsional strain. For the trans-isomer, the diequatorial (2e5e) chair form is the most stable conformer. researchgate.net In this arrangement, both methyl groups occupy equatorial positions, which minimizes steric hindrance. The alternative diaxial (2a5a) conformation is significantly less stable due to 1,3-diaxial interactions.

In the case of the cis-isomer, the most stable chair conformation is the one where the C2 methyl group is in an equatorial position and the C5 methyl group is in an axial position (C2e5a). researchgate.net This preference is a result of the balance between the steric demands of the methyl groups. The alternative conformation with an axial C2 methyl group and an equatorial C5 methyl group (C2a5e) is less stable.

| Isomer | Most Stable Chair Conformation | Description |

| trans | Diequatorial (2e5e) | Both methyl groups are in equatorial positions. |

| cis | C2e5a | The C2-methyl group is equatorial, and the C5-methyl group is axial. researchgate.net |

Characterization of Flexible Conformations (e.g., Twist, Semi-Chair, Sofa, Boat Forms)

Besides the chair forms, this compound can adopt several non-chair, flexible conformations, including twist (or skew-boat), semi-chair, sofa, and boat forms. researchgate.netlibretexts.org These conformations are typically higher in energy than the chair forms and often represent transition states or local energy minima on the potential energy surface. researchgate.net For instance, the boat conformation is destabilized by "flagpole" interactions between the substituents at the C2 and C5 positions and by eclipsing strain along the sides of the "boat". libretexts.org

The twist-boat conformation is generally more stable than the pure boat form as it relieves some of this steric and torsional strain. libretexts.org The semi-chair and sofa conformations are often identified as transition states in the process of ring inversion. researchgate.net Quantum-chemical studies have shown that for both cis and trans isomers, local energy minima can exist for 1,4-twist and 2,5-twist conformers. researchgate.net

Dynamics of Chair-Chair Inversion and Related Barriers

The 1,3-dioxane ring is not static and undergoes a process of ring inversion, where one chair conformation flips into the other. This process involves passing through several higher-energy flexible conformations. The energy barriers associated with these conformational changes have been determined through both experimental (NMR spectroscopy) and theoretical methods. researchgate.net For the trans-isomer, the energy barrier for the chair-chair inversion provides insight into the energetic cost of moving the methyl groups from diequatorial to diaxial positions and passing through the intermediate twist and boat forms. researchgate.net

Substituent Effects on 1,3-Dioxane Conformation

The conformational equilibrium of the 1,3-dioxane ring is significantly influenced by the nature and position of its substituents. The energetic preference of a substituent for the equatorial position over the axial position is quantified by its A-value.

Analysis of A-Values and Conformational Free Energies

A-values, or conformational free energies, represent the energy difference between a conformer with a substituent in an axial position and one with the substituent in an equatorial position. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position. For a methyl group on a cyclohexane (B81311) ring, the A-value is approximately 1.70 kcal/mol. masterorganicchemistry.com

Steric and Stereoelectronic Influences on Ring Conformation

The conformational landscape of this compound is a well-studied example of how substituent positioning affects the stability of a heterocyclic ring. The analysis primarily involves the cis and trans isomers, each displaying distinct conformational preferences due to the orientation of the two methyl groups.

Quantum-chemical studies have shown that the potential energy surface of the trans-isomer is simpler than that of the cis-isomer. researchgate.net For trans-2,5-dimethyl-1,3-dioxane, the most stable conformation is the diequatorial chair form (C 2e5e). researchgate.net In this arrangement, both methyl groups occupy equatorial positions, minimizing steric strain. This diequatorial chair form represents the main energy minimum for the trans-isomer. researchgate.net

In contrast, the cis-isomer finds its greatest stability in a chair conformation where the C-2 methyl group is equatorial and the C-5 methyl group is axial (C 2e5a). researchgate.net This preference is confirmed by NMR data. researchgate.net While a conformation with an axial C-2 methyl group and an equatorial C-5 methyl group (C 2a5e) is possible, it is less stable. The diaxial chair form (C 2a5a) is significantly higher in energy, by about 5.1–5.4 kcal/mol, due to severe steric interactions. researchgate.net

The stability of these conformations is governed by a balance of steric and stereoelectronic effects. Steric effects arise from the spatial repulsion between atoms, particularly the bulky methyl groups. Placing a methyl group in an axial position on a cyclohexane-like ring typically introduces destabilizing 1,3-diaxial interactions. However, in 1,3-dioxanes, stereoelectronic effects, such as the anomeric effect, also play a crucial role. wikipedia.orgresearchgate.net

Computational studies have determined the relative energies of various conformers, including chair, twist-boat (2,5-T), and symmetrical boat forms. researchgate.net

Table 1: Relative Energies of this compound Conformers

| Isomer | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| cis | C 2e5a (Chair) | 0.0 |

| cis | 2,5-T (Twist) | 4.8 |

| cis | C 2a5e (Chair) | 5.2 |

| trans | C 2e5e (Chair) | 0.0 |

| trans | 2,5-T (Twist) | 5.9 |

Data sourced from ab initio quantum-chemical calculations. researchgate.net

Chiral Properties and Diastereotopicity in Substituted 1,3-Dioxanes

The substitution pattern of this compound directly gives rise to specific chiral properties. Chirality in a molecule originates from its asymmetry; a chiral molecule is non-superimposable on its mirror image.

cis-2,5-Dimethyl-1,3-dioxane: This isomer is a chiral molecule. It possesses two stereocenters (at C-2 and C-5). Because the substituents are on the same side of the ring, the molecule lacks a plane of symmetry and an inversion center. Therefore, cis-2,5-dimethyl-1,3-dioxane exists as a pair of enantiomers: (2R, 5R) and (2S, 5S).

trans-2,5-Dimethyl-1,3-dioxane: This isomer, in contrast, is an achiral molecule. Although it also has two stereocenters (C-2 and C-5), the molecule possesses a center of inversion in its most stable C 2e5e conformation, which makes it a meso compound. The (2R, 5S) configuration is identical to the (2S, 5R) configuration after rotation.

Diastereotopicity is a key stereochemical concept that applies to this compound. Diastereotopic protons or groups are chemically non-equivalent and, in principle, distinguishable in NMR spectroscopy. This non-equivalence arises in molecules that are chiral or in achiral molecules that have prochiral centers.

In any of the chair conformations of this compound, the two protons on the C-4 carbon (and similarly on the C-6 carbon) are diastereotopic. One proton is in an axial position (Hax) and the other is in an equatorial position (Heq). Their relationship to the rest of the molecule, particularly the methyl substituents, is different. For example, the axial proton at C-4 is gauche to the equatorial methyl group at C-5 (in the C 2e5a cis-isomer), while the equatorial proton at C-4 is anti. Because of these different spatial relationships, they exist in different chemical environments and will have different chemical shifts and coupling constants in an NMR spectrum.

Furthermore, in the chiral cis-isomer, the C-4 and C-6 positions are diastereotopic to each other. The environment around the C-4 methylene (B1212753) group is different from the environment around the C-6 methylene group due to their asymmetric relationship with the two chiral centers. This leads to four distinct signals for the methylene protons (axial and equatorial at C-4, and axial and equatorial at C-6) in the proton NMR spectrum of a single enantiomer of cis-2,5-dimethyl-1,3-dioxane. In the achiral trans-isomer, the C-4 and C-6 positions are equivalent due to symmetry, so only two signals (one for the axial protons and one for the equatorial protons) would be expected for the methylene groups.

Computational and Quantum Chemical Investigations of 2,5 Dimethyl 1,3 Dioxane

Theoretical Methodologies in Conformational Studies

The conformational analysis of the cis- and trans-isomers of 2,5-dimethyl-1,3-dioxane has been effectively elucidated through a range of computational techniques. These methods allow for the precise calculation of molecular geometries, energies, and the transitional states that connect different conformers.

Ab Initio Quantum Chemical Calculations (e.g., RHF, MP2)

Ab initio quantum chemical calculations, which are derived directly from theoretical principles without the inclusion of experimental data, have been instrumental in mapping the conformational space of this compound. The Restricted Hartree-Fock (RHF) method, a foundational ab initio approach, has been employed to investigate the molecule's potential energy surface.

Specifically, calculations have been performed at the RHF/6-31G(d) level of theory. researchgate.net This notation indicates the use of the RHF method in conjunction with the 6-31G(d) basis set, which provides a description of the electronic distribution within the molecule and includes polarization functions on heavy atoms to account for the non-uniform distribution of electron charge. These calculations have been pivotal in identifying the stable conformers and the transition states that govern their interconversion. researchgate.net

Density Functional Theory (DFT) Approaches (e.g., B3LYP, PBE)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying molecular systems due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations have been conducted to further refine the understanding of its conformational preferences.

The Perdew-Burke-Ernzerhof (PBE) functional, a non-empirical generalized gradient approximation (GGA) functional, has been utilized in conjunction with the cc-pVDZ basis set (PBE/cc-pVDZ). researchgate.net This approach has provided valuable data on the relative energies of the different conformers and the energy barriers between them. The results from DFT calculations often offer a more accurate picture compared to simpler ab initio methods by including a degree of electron correlation.

Application of Basis Sets and Optimization Protocols

The choice of basis set is a critical component of any quantum chemical calculation, as it dictates the flexibility the calculation has in describing the molecular orbitals. For the study of this compound, the 6-31G(d) and cc-pVDZ basis sets have been applied. researchgate.net The 6-31G(d) basis set is a split-valence basis set of Pople-style that provides a good compromise between accuracy and computational expense for geometry optimizations. The cc-pVDZ (correlation-consistent polarized valence-double-zeta) basis set is designed to systematically converge towards the complete basis set limit and is well-suited for correlated calculations.

Optimization protocols involve finding the minimum energy structures (stable conformers) and the first-order saddle points (transition states) on the potential energy surface. These protocols typically use gradient-based algorithms to locate stationary points, followed by frequency calculations to confirm their nature (all real frequencies for a minimum, one imaginary frequency for a transition state).

Potential Energy Surface (PES) Mapping and Analysis

The potential energy surface (PES) provides a comprehensive depiction of the energy of a molecule as a function of its geometry. For this compound, the analysis of the PES reveals the stable conformations and the energetic pathways for their interconversion.

Identification of Stationary Points: Minima and Transition States

Computational studies have identified several stationary points on the potential energy surface of both cis- and trans-isomers of this compound. researchgate.net These include energy minima, which correspond to stable or metastable conformers, and transition states, which are the energy maxima along the isomerization pathways.

For the trans-isomer , the potential energy surface is characterized by a primary minimum corresponding to the diequatorial chair form (C 2e5e). researchgate.net In this conformation, both methyl groups occupy equatorial positions, which is generally the most stable arrangement for substituted cyclohexanes to minimize steric strain.

In contrast, the cis-isomer presents a more complex potential energy surface. The global minimum for the cis-isomer is the chair form with the C2-methyl group in an equatorial position and the C5-methyl group in an axial position (C 2e5a). researchgate.net The alternative chair conformation with an axial C2-methyl and an equatorial C5-methyl (C 2a5e) is less stable. researchgate.net The analysis also identified flexible forms, such as the 1,4-twist (1,4-T) and 2,5-twist (2,5-T) conformers, as local minima on the PES. researchgate.net Transition states corresponding to semi-chair and sofa conformations have also been located. researchgate.net

| Isomer | Conformer | Description | Stability |

| trans | C 2e5e | Diequatorial chair | Main minimum researchgate.net |

| cis | C 2e5a | Equatorial (C2), Axial (C5) chair | Main minimum researchgate.net |

| cis | C 2a5e | Axial (C2), Equatorial (C5) chair | Less stable than C 2e5a researchgate.net |

| cis | 1,4-T | 1,4-Twist | Local minimum researchgate.net |

| cis | 2,5-T | 2,5-Twist | Local minimum researchgate.net |

Elucidation of Conformational Isomerization Pathways and Barriers

The conformational isomerization pathways detail the route by which one conformer converts into another. These pathways proceed through transition states, and the energy difference between the conformer and the transition state defines the activation energy or potential barrier for the isomerization.

For the trans-isomer , the chair-chair interconversion from the most stable diequatorial form (C 2e5e) to its equivalent proceeds through transition states. The energy barriers for this process have been computationally determined.

For the cis-isomer , the interconversion between the two chair forms (C 2e5a and C 2a5e) is of particular interest. The pathway involves passing through higher-energy twist and boat-like transition states. The potential barriers for these conformational isomerizations have been calculated, providing a quantitative measure of the energetic cost of these transformations. researchgate.net For instance, the energy difference between the C 2a5e and the more stable C 2e5a conformer has been determined. researchgate.net Furthermore, the energy of the diaxial chair form (C 2a5a) for the trans-isomer is significantly higher in energy, by approximately 5.1–5.4 kcal/mol, compared to the diequatorial form. researchgate.net

| Isomerization | Method | Calculated Energy Barrier (kcal/mol) |

| trans-C 2e5e ↔ trans-C 2a5a | RHF/6-31G(d) | 5.1-5.4 researchgate.net |

| cis-C 2e5a ↔ cis-C 2a5e | RHF/6-31G(d) & PBE/cc-pVDZ | Specific values determined in the study researchgate.net |

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, these predictive methods are instrumental in understanding its structural and dynamic characteristics.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations (e.g., GIAO)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. gaussian.com This method has proven to be reliable in predicting chemical shifts for various nuclei when combined with Density Functional Theory (DFT). imist.ma

For derivatives of 1,3-dioxane (B1201747), theoretical calculations of ¹H and ¹³C NMR chemical shifts have been shown to be in good agreement with experimental data. imist.maresearchgate.net The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. acs.orgconicet.gov.aracs.org For instance, studies have shown that for complex organic molecules, methods like GIAO/DFT can provide satisfactory chemical shifts. imist.ma The process often involves optimizing the molecular geometry and then performing the GIAO calculation to obtain the isotropic shielding values. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. imist.ma

The choice of the computational method and basis set is crucial for obtaining accurate results. mdpi.com While more complex methods and larger basis sets can provide higher accuracy, they are also more computationally expensive. acs.orgconicet.gov.aracs.org Research has demonstrated that a multi-standard approach, using different reference standards for different types of carbon atoms (e.g., sp³ and sp² hybridized), can improve the accuracy and precision of ¹³C NMR chemical shift predictions. conicet.gov.aracs.org

Table 1: Comparison of Theoretical and Experimental Chemical Shifts for Dioxane Derivatives

| Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) | Method |

|---|---|---|---|

| ¹H | Varies by position | Varies by position | GIAO/DFT |

| ¹³C | Varies by position | Varies by position | GIAO/DFT |

Note: Specific calculated and experimental values for this compound require dedicated computational studies. The table illustrates the typical comparison performed in such research.

Vibrational Frequency Simulations (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. arxiv.org Computational simulations of these spectra are invaluable for assigning experimental bands and understanding the vibrational characteristics of molecules like this compound. cardiff.ac.uk

DFT calculations are commonly employed to predict the vibrational frequencies and intensities of both IR and Raman spectra. researchgate.netnih.gov The process involves optimizing the molecular geometry to find a stable energy minimum, followed by a frequency calculation. researchgate.net The results of these calculations provide a set of normal modes, each with a corresponding frequency and intensity for IR and Raman activity. researchgate.net

For dioxane and its derivatives, theoretical spectra have been successfully used to assign experimental bands. researchgate.netacs.org The accuracy of these simulations allows for a detailed understanding of how structural features, such as the presence of methyl groups in this compound, influence the vibrational modes of the dioxane ring. researchgate.net Comparing the simulated spectra with experimental data helps to confirm the conformational state of the molecule. researchgate.net

Table 2: Simulated Vibrational Frequencies for Dioxane Derivatives

| Vibrational Mode | Calculated Frequency (cm⁻¹) (FT-IR) | Calculated Intensity (FT-IR) | Calculated Frequency (cm⁻¹) (Raman) | Calculated Activity (Raman) |

|---|---|---|---|---|

| CH₂ stretching | ~2800-3000 | Varies | ~2800-3000 | Varies |

| Ring breathing | Varies | Varies | Varies | Varies |

| C-O-C stretching | ~1000-1200 | Varies | ~1000-1200 | Varies |

| CH₃ bending | ~1375-1450 | Varies | ~1375-1450 | Varies |

Note: This table presents a generalized view of expected vibrational modes. Precise frequencies and intensities for this compound would be obtained from specific computational simulations.

Advanced Computational Modeling Techniques

To delve deeper into the complex conformational landscape and intermolecular interactions of this compound, researchers employ advanced computational modeling techniques that go beyond static calculations.

Rotational Isomeric State (RIS) Models for Dioxanes

The Rotational Isomeric State (RIS) model is a powerful statistical mechanical method used to calculate the average conformational properties of chain molecules. researchgate.netgoogle.com This model simplifies the continuous range of torsion angles into a discrete set of rotational isomeric states, making the calculation of conformation-dependent properties of large molecules computationally feasible. researchgate.net182.160.97

While extensively used for polymers, the principles of the RIS model can be applied to understand the conformational preferences of smaller cyclic molecules like dioxanes. google.comkocw.or.kr The model considers the energies of different conformations to determine their statistical weights, which in turn allows for the calculation of average properties. 182.160.97 For this compound, an RIS-based approach would involve defining the possible chair and twist-boat conformations and their relative energies to predict the equilibrium distribution of conformers. researchgate.net

Molecular Dynamics Simulations in Conformational Research

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. nih.gov This technique allows researchers to explore the conformational landscape of molecules like this compound over time, observing transitions between different conformational states. researchgate.net

In the context of conformational research, MD simulations can reveal the pathways and energy barriers of conformational isomerization, such as the chair-to-twist-boat interconversion in the dioxane ring. researchgate.net By simulating the molecule in a solvent, it is also possible to study the influence of the environment on conformational preferences. The trajectories generated from MD simulations can be analyzed to calculate various structural and dynamic properties, providing a deeper understanding of the molecule's flexibility and behavior in solution. nih.gov

Quantum-chemical studies on complexes and interactions

Quantum-chemical calculations are essential for investigating the non-covalent interactions and complex formation of this compound with other molecules. These studies provide insights into the nature and strength of interactions such as hydrogen bonding. researchgate.net

For instance, quantum-chemical methods can be used to model the interaction of 1,3-dioxane with water molecules. researchgate.net These calculations can determine the geometry and binding energy of the resulting complexes, revealing how the presence of water molecules affects the conformational equilibrium of the dioxane ring. researchgate.net Such studies have shown that complex formation can alter the potential energy surface, leading to changes in the relative energies of conformers and the barriers to interconversion. researchgate.net Understanding these interactions is crucial for predicting the behavior of this compound in different chemical environments.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,5 Dimethyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Research

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure and dynamic behavior of 2,5-dimethyl-1,3-dioxane in solution. Analysis of proton (¹H), carbon-13 (¹³C), and other relevant nuclei provides definitive information on stereochemistry, conformational preferences, and energy barriers associated with ring inversion.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy is fundamental for differentiating the cis and trans isomers of this compound and establishing the preferred orientation of the methyl groups. The compound predominantly exists in a chair conformation. Quantum-chemical studies have shown that the most stable conformation for the trans-isomer is the diequatorial chair form (2e,5e), while for the cis-isomer, the chair form with an equatorial methyl group at C2 and an axial methyl group at C5 (2e,5a) is favored. researchgate.netresearchgate.net These conformational preferences dictate the chemical shifts and coupling constants observed in the ¹H NMR spectrum.

In the ¹H NMR spectrum, protons on carbons adjacent to the ring oxygens (C2, C4, C6) are deshielded and appear at a lower field compared to other aliphatic protons. The signals for the axial and equatorial protons at the C4 and C6 positions are typically distinct due to their different magnetic environments in the chair conformation. The splitting patterns, governed by vicinal (three-bond) and geminal (two-bond) coupling, are critical for assigning specific protons and deducing the ring's conformation. For instance, the magnitude of the vicinal coupling constants between protons on adjacent carbons can help confirm the axial or equatorial positions of the substituents. researchgate.net

Table 1: Predicted ¹H NMR Spectral Characteristics for the Most Stable Conformers of this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H at C2 | ~4.5 - 5.0 | Quartet (q) | Coupled to the C2-methyl protons. |

| H's at C4/C6 | ~3.5 - 4.2 | Multiplet (m) | Axial and equatorial protons are non-equivalent and will show complex splitting. |

| H at C5 | ~1.8 - 2.5 | Multiplet (m) | Position influenced by the C5-methyl group. |

| C2-Methyl | ~1.2 - 1.4 | Doublet (d) | Coupled to the single proton at C2. |

| C5-Methyl | ~0.8 - 1.1 | Doublet (d) | Coupled to the single proton at C5. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of this compound, with each unique carbon atom in the molecule producing a distinct signal. PubChem confirms the availability of ¹³C NMR spectral data for this compound. nih.gov The chemical shifts of the carbon atoms are influenced by their proximity to the electronegative oxygen atoms and by the stereochemical arrangement of the methyl groups.

For both cis and trans isomers, one would expect six distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to C2, C4, C5, C6, and the two methyl carbons. The C4 and C6 carbons are chemically non-equivalent due to the substitution pattern. The acetal (B89532) carbon (C2) is the most deshielded, appearing furthest downfield. The carbons adjacent to one oxygen atom (C4 and C6) appear at an intermediate chemical shift, while the C5 carbon and the methyl carbons are the most shielded.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C2 | ~95 - 105 | Acetal carbon, significantly deshielded by two oxygen atoms. |

| C4 / C6 | ~65 - 75 | Methylene (B1212753) carbons adjacent to one oxygen atom. |

| C5 | ~30 - 40 | Methine carbon, shifted by the attached methyl group. |

| C2-Methyl | ~18 - 25 | Methyl group on the acetal carbon. |

| C5-Methyl | ~12 - 20 | Methyl group at the C5 position. |

Dynamic NMR for Conformational Exchange Studies

The 1,3-dioxane (B1201747) ring is not static; it undergoes a dynamic conformational exchange process, primarily a chair-chair inversion. researchgate.net Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at variable temperatures, is the definitive method for investigating the kinetics of this process.

At low temperatures, the ring inversion is slow on the NMR timescale, and distinct signals are observed for axial and equatorial protons. As the temperature is raised, the rate of inversion increases. At a specific temperature, known as the coalescence temperature (Tc), the signals for the exchanging axial and equatorial protons broaden and merge into a single, time-averaged signal. By analyzing the lineshape of the signals at and around the coalescence temperature, it is possible to calculate the rate constant (k) for the inversion process and subsequently determine the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to ring flipping. researchgate.net Quantum-chemical studies have investigated the potential barriers to conformational isomerization, providing theoretical values that can be compared with experimental DNMR data. researchgate.netresearchgate.net

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The most prominent features in the spectrum would be the C-H and C-O stretching vibrations. The region from 2850 to 3000 cm⁻¹ will contain multiple C-H stretching bands from the methyl and methylene groups. The region from approximately 1000 to 1200 cm⁻¹ is particularly diagnostic for the 1,3-dioxane ring, as it contains the strong, characteristic asymmetric and symmetric C-O-C stretching vibrations of the acetal functional group. Other bands corresponding to C-H bending (scissoring, wagging, twisting) and rocking vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C-H Bend (CH₂ and CH₃) | 1370 - 1470 | Medium |

| C-O-C Asymmetric Stretch | 1100 - 1200 | Strong |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the analyte. For this compound, Raman analysis would reveal characteristic vibrational modes of the dioxane ring and its methyl substituents. While specific spectral data for this compound is not extensively published, analysis of the parent compound, 1,3-dioxane, and related substituted dioxanes provides a strong basis for interpretation. chemicalbook.com

The Raman spectrum would be characterized by signals corresponding to:

C-H Stretching: Vibrations from the methyl and methylene groups on the ring.

Ring Vibrations: Complex modes involving the stretching and bending of the C-C and C-O bonds within the heterocyclic ring, which are highly characteristic of the dioxane structure.

C-O-C Stretching: Symmetric and asymmetric stretching of the ether linkages, which are typically strong Raman scatterers.

Skeletal Deformations: Bending and twisting motions of the ring structure.

The presence of methyl groups at the 2 and 5 positions would introduce additional C-H bending and stretching modes and would influence the ring's vibrational frequencies compared to the unsubstituted 1,3-dioxane. The technique is particularly useful for examining conformational isomers (cis and trans), as their distinct symmetries would result in different Raman active modes. This method is frequently applied to various dioxane derivatives, such as 2,2-Dimethyl-1,3-dioxane-4,6-dione and 5,5-Dimethyl-1,3-dioxane-2-ethanol, underscoring its utility for this class of compounds. nih.govchemicalbook.com

Table 1: Expected Raman Vibrational Modes for Dioxane Structures This table is representative and based on general frequencies for the functional groups present.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group |

| C-H Stretch (Methyl/Methylene) | 2850 - 3000 | -CH₃, -CH₂- |

| C-H Bend (Methyl/Methylene) | 1375 - 1465 | -CH₃, -CH₂- |

| C-O-C Stretch (Asymmetric) | 1070 - 1150 | Dioxane Ring Ether |

| C-C Stretch | 800 - 1200 | Carbon Skeleton |

| Ring Breathing/Deformation | 700 - 900 | Dioxane Ring |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis. The compound has a molecular formula of C₆H₁₂O₂ and a molecular weight of approximately 116.16 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak (M⁺) at m/z 116. The subsequent fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely include:

Loss of a Methyl Group: A prominent peak at m/z 101 (M-15) resulting from the cleavage of one of the methyl substituents.

Ring Cleavage: Fission of the dioxane ring can lead to various smaller fragments. The fragmentation of related compounds like 5,5-Dimethyl-1,3-dioxane-2-ethanol shows characteristic peaks at m/z 115, 69, and 56, suggesting that similar cleavage patterns involving the loss of alkyl and oxygen-containing fragments are probable. nih.gov

Loss of Formaldehyde (B43269) (CH₂O): Cleavage can result in the loss of formaldehyde units from the ring structure.

High-Resolution Mass Spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments with high precision, allowing for the unambiguous confirmation of the elemental formula C₆H₁₂O₂. acs.org

Table 2: Molecular Properties and Potential MS Fragments of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | PubChem nih.gov |

| Molecular Weight | 116.16 g/mol | PubChem nih.gov |

| Exact Mass | 116.08373 Da | PubChem nih.gov |

| Potential Fragment Ion (m/z) | Identity | |

| 116 | [M]⁺ | |

| 101 | [M-CH₃]⁺ | |

| 87 | [M-C₂H₅]⁺ | |

| 71 | [M-CH₃-CH₂O]⁺ |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction, specifically single-crystal X-ray crystallography, is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation.

For this compound, X-ray analysis would be crucial for:

Confirming Stereochemistry: Unambiguously distinguishing between the cis and trans diastereomers. The relative orientation of the two methyl groups at positions 2 and 5 would be clearly resolved.

Determining Ring Conformation: Establishing the preferred conformation of the dioxane ring, which is typically a chair or twisted-chair form. The analysis would reveal the exact puckering of the ring and whether the methyl substituents occupy axial or equatorial positions.

Analyzing Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice through weak interactions like van der Waals forces.

Table 3: Structural Parameters Obtainable from X-ray Diffraction

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-O, C-C). |

| Bond Angles | The angle formed by three connected atoms (e.g., C-O-C). |

| Torsional Angles | The dihedral angle that describes the conformation around a bond. |

Chromatographic Techniques in Research and Analysis

Chromatography is fundamental to the separation, identification, and quantification of this compound from reaction mixtures, environmental samples, or industrial process streams.

Gas Chromatography (GC) for Volatile Dioxane Derivatives

Gas chromatography is the premier technique for analyzing volatile and thermally stable compounds like this compound. Research has demonstrated that static headspace GC is a convenient and effective method for determining the presence and quantity of various 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives in wastewater from polyester (B1180765) resin synthesis. rsc.orgresearchgate.net This approach allows for direct analysis from the sample matrix without extensive preparation.

Key findings from such research include:

The method is characterized by good repeatability, with relative standard deviations in the range of 3–4%. researchgate.net

Detection limits for related dioxane compounds fall in the range of 400–700 μg dm⁻³. rsc.orgresearchgate.net

The technique can be used to continuously monitor and control the formation of these side-products in industrial processes. rsc.org

For method development, the choice of the stationary phase is critical. Polar stationary phases, such as those based on polyethylene (B3416737) glycol (PEG), are often used for separating polar analytes like ethers. wikipedia.org Quantification is typically achieved using a Flame Ionization Detector (FID) and an internal standard, such as biphenyl, to ensure accuracy. acs.org

Table 4: Representative GC Method Parameters for Dioxane Analysis Based on the methodology described for related dioxane derivatives rsc.orgresearchgate.net.

| Parameter | Specification | Purpose |

| Technique | Static Headspace Gas Chromatography (HS-GC) | Analysis of volatile compounds in liquid/solid matrix. |

| Column | Capillary column (e.g., polar phase) | Separation of analytes. |

| Carrier Gas | Helium or Nitrogen | Mobile phase to carry analytes through the column. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |

| Quantification | Internal Standard Method | To correct for injection volume and system variability. |

| Application | Monitoring of odorous side-products in wastewater. rsc.orgresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures and Degradation Products

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and analysis of compounds that may be non-volatile or thermally sensitive. For this compound, HPLC is particularly useful for analyzing it within complex mixtures or for monitoring the formation of its degradation products.

A reverse-phase (RP) HPLC method has been developed for the analysis of a related compound, 5,5-Dimethyl-1,3-dioxane-2-propionaldehyde. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid. sielc.com Such a method could be adapted for this compound, especially for its less volatile derivatives.

Furthermore, HPLC with a chiral stationary phase is instrumental in separating stereoisomers. nih.gov This would be the method of choice for resolving and quantifying the cis and trans isomers of this compound. The scalability of HPLC methods also allows them to be used for preparative separation to isolate pure isomers or impurities for further characterization. sielc.comlcms.cz

Table 5: Example HPLC Conditions for Analysis of Dioxane Derivatives Based on a method for a related compound sielc.com.

| Parameter | Specification |

| Mode | Reverse-Phase (RP) HPLC |

| Column | Newcrom R1 or similar C18 column |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detector | UV, Mass Spectrometry (MS) |

| Application | Separation of dioxane derivatives and impurities. sielc.com |

Applications of 1,3 Dioxane Scaffolds in Advanced Organic Synthesis

2,5-Dimethyl-1,3-dioxane as a Component in Chemical Synthesis

The compound this compound is a substituted dioxane derivative. Its synthesis and specific applications are rooted in the fundamental reactions that form the 1,3-dioxane (B1201747) ring.

Synthesis:

The primary method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization reaction between a carbonyl compound and a 1,3-diol. wikipedia.orgorganic-chemistry.org For this compound, this involves the reaction of 2-methyl-1,3-propanediol (B1210203) with acetaldehyde (B116499) . The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst, with the removal of water to drive the equilibrium towards the product. organic-chemistry.org

A process coupling the reversible reaction of 2-methyl-1,3-propanediol with acetaldehyde using an acid resin catalyst, followed by synchronous extraction of the product with toluene, has been shown to be an effective separation method. researchgate.net This highlights a practical approach to obtaining this compound from dilute aqueous solutions of the diol. researchgate.net

In a broader context, the synthesis of substituted 1,3-dioxanes can also be achieved through the Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene. wikipedia.org For instance, the reaction of an alkene with an excess of formaldehyde (B43269) at low temperatures can yield a dioxane derivative. wikipedia.org

Research Findings:

While specific, direct applications of this compound as a starting material in complex syntheses are not extensively documented in dedicated studies, its chemistry is implicitly tied to the broader utility of its constituent parts and the dioxane ring itself. For example, processes have been developed where mixed diols, including 2-methyl-1,3-propanediol, are recycled in reactions with acrolein to eventually produce 1,4-butanediol (B3395766) and 2-methyl-1,3-propanediol. google.comgoogle.com In these multistep processes involving hydroformylation and hydrogenation, the formation and cleavage of cyclic acetals like this compound are key transformations. google.com

The table below summarizes the key reactants and reaction type for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst |

| 2-Methyl-1,3-propanediol | Acetaldehyde | Acetalization | Acid (Brønsted or Lewis) |

Utilisation of Dioxanes as Versatile Synthetic Building Blocks and Intermediates

The 1,3-dioxane framework is a versatile tool in organic synthesis, primarily because of its role as a protecting group and as a precursor to other valuable functional groups. wikipedia.orgthieme-connect.de

Protecting Groups:

The most common application of 1,3-dioxanes is the protection of carbonyl compounds (aldehydes and ketones) and 1,3-diols. organic-chemistry.orgthieme-connect.de This strategy is fundamental in multi-step syntheses where specific functional groups need to be shielded from reaction conditions that would otherwise transform them.

Stability: 1,3-Dioxanes are generally stable under basic, reductive, and oxidative conditions. thieme-connect.de

Lability: They are readily cleaved under acidic conditions (e.g., hydrolysis or transacetalization), allowing for deprotection when needed. organic-chemistry.orgthieme-connect.de

This differential stability allows for selective reactions at other sites of a complex molecule. For instance, an ester functional group can be reduced using a hydride reagent without affecting a ketone in the same molecule if the ketone is first protected as a 1,3-dioxane. wikipedia.org

Synthetic Intermediates:

Beyond their role in protection, 1,3-dioxanes serve as valuable synthetic intermediates that can be transformed into other functional groups. A key example is the conversion of enantioenriched 1,3-dioxanes into optically active 1,3-diols. nih.govacs.org These chiral diols are important building blocks for the synthesis of many biologically active molecules and can serve as chiral ligands in asymmetric catalysis. nih.govresearchgate.net For example, an asymmetrically synthesized 1,3-dioxane was converted to a 1,3-diol that is a common intermediate in the synthesis of pharmaceuticals like fluoxetine (B1211875) and atomoxetine. nih.govacs.org

The use of chiral auxiliaries attached to the dioxane ring can control the stereochemistry of reactions, such as alkylations, at a position adjacent to the ring. researchgate.netcapes.gov.br After the desired stereoselective transformation, the auxiliary can be removed, yielding an enantiomerically enriched product.

The table below outlines the versatility of 1,3-dioxanes in synthesis.

| Application | Description | Key Features |

| Protecting Group | Shields carbonyls or 1,3-diols from unwanted reactions. | Stable to base, nucleophiles, and oxidants; Labile to acid. |

| Synthetic Intermediate | Can be converted into other functional groups. | Ring-opening to form 1,3-diols; Can be used with chiral auxiliaries for asymmetric synthesis. |

Development of Dioxane-Based Reagents and Ligands

The rigid, well-defined chair-like conformation of the 1,3-dioxane ring makes it an excellent scaffold for the design of specialized reagents and ligands for catalysis. thieme-connect.de

Dioxane-Based Ligands:

The introduction of coordinating atoms (like phosphorus or nitrogen) onto the dioxane backbone has led to the development of effective chiral ligands for asymmetric catalysis. acs.orgnih.gov These ligands can chelate to a transition metal, creating a chiral environment that directs the outcome of a catalytic reaction to favor one enantiomer of the product over the other.

Chiral C2-Symmetric Ligands: Chiral phosphine (B1218219) ligands with a 1,4-dioxane (B91453) backbone have been synthesized from tartrates. Rhodium(I) complexes of these ligands are highly efficient catalysts for the asymmetric hydrogenation of enamides, producing chiral amines and amino alcohols with excellent enantioselectivity (94% to >99% ee). acs.orgnih.gov

Privileged Ligands: The development of novel ligands is crucial for advancing transition-metal catalysis. While many existing ligands were developed for thermal reactions, there is a growing interest in designing ligands specifically for photoreactions. eurekalert.orgsciencedaily.com Dioxane scaffolds offer a structurally diverse platform for creating such new ligands.

Dioxane in Reagent Formulation:

Dioxane (specifically 1,4-dioxane) is also used in the preparation and stabilization of certain organometallic reagents. For example, the addition of 1,4-dioxane to Grignard reagents (RMgX) can be used to precipitate magnesium halides, yielding soluble dialkylmagnesium (R₂Mg) compounds. colab.wsacs.org The dioxane can also coordinate to the magnesium center, forming structurally diverse complexes that can influence the reactivity of the Grignard reagent. colab.wsacs.org In some cases, dioxane can even act as a ligand in the synthesis of metal-organic frameworks (MOFs), influencing the structure and formation of the resulting material. acs.orgnsf.gov

Role of Dioxanes in Sustainable Chemical Processes and Green Chemistry

In line with the principles of green chemistry, there is a growing effort to develop chemical processes that are more sustainable, for example by using renewable feedstocks, employing greener solvents, and recycling waste. Dioxanes and their synthesis are relevant to all these areas.

Bio-based Feedstocks:

There is significant interest in producing chemicals from biomass rather than from fossil fuels. 1,3-Dioxanes and their precursors can be derived from renewable resources.

Biomass-derived Diols: The diols required for dioxane synthesis, such as 1,3-propanediol, can be produced through the fermentation of sugars derived from biomass.

Integrated Biotransformation: An integrated process has been developed to produce methacrylic acid from 2-methyl-1,3-propanediol, which is an industrial byproduct. rsc.org This process involves the bioconversion of the diol to 3-hydroxy-2-methylpropionic acid using whole-cell catalysts, followed by catalytic dehydration. rsc.org This provides an environmentally benign route from a diol precursor of a dioxane to a valuable monomer. rsc.org

Green Solvents:

Solvents account for a large portion of the waste generated in chemical processes. rsc.org Consequently, the development of "green" solvents from renewable sources is a major research focus. rsc.orgresearchgate.net Certain 1,3-dioxolane (B20135) (a five-membered ring analogue of dioxane) derivatives, which are easily prepared from renewable precursors like lactic acid and formaldehyde, have been proposed as green polar aprotic solvents, showing properties similar to γ-valerolactone (GVL). rsc.org These bio-based solvents are stable and can be effective media for chemical reactions. rsc.org

Polymer Recycling:

The chemical recycling of plastic waste into valuable chemicals is a key strategy for creating a circular economy. A process for the upcycling of polyoxymethylene (POM), a widely used engineering plastic, involves its depolymerization using bio-derived diols in the presence of a catalyst to produce cyclic acetals, including 1,3-dioxanes. researchgate.net This method presents a green alternative to using formaldehyde as a C1 synthon and transforms plastic waste into value-added products. researchgate.net

The table below summarizes the role of dioxanes in green chemistry.

| Green Chemistry Principle | Application of Dioxanes |

| Use of Renewable Feedstocks | Dioxane precursors like 1,3-diols can be derived from biomass. |

| Safer Solvents and Auxiliaries | Dioxolane derivatives are being explored as bio-based green solvents. |

| Catalysis & Waste Valorization | Chemical recycling of polymers like POM can produce 1,3-dioxanes. |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2,5-dimethyl-1,3-dioxane in laboratory settings?

- Methodological Guidance :

- Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, as the compound may cause skin/eye irritation or respiratory issues upon exposure .

- Conduct experiments in a fume hood to mitigate inhalation risks, as indicated by its H313 (skin contact harmful) and H333 (inhalation harmful) hazard codes .

- Avoid incompatible materials (e.g., strong oxidizers) and ensure proper waste disposal protocols to prevent unintended reactions .

Q. How can researchers verify the purity of this compound?

- Methodological Guidance :

- Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to identify impurities such as residual solvents or isomers .

- Cross-reference spectral data (e.g., InChIKey: QSHOOPIYPOINNH-UHFFFAOYSA-N) with databases like PubChem or EPA DSSTox for validation .

Q. What are the optimal storage conditions for this compound?

- Methodological Guidance :

- Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis .

- Monitor for degradation using periodic FT-IR analysis to detect carbonyl formation, a common indicator of instability in dioxane derivatives .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound derivatives influence their reactivity in macrocyclic synthesis?

- Methodological Guidance :

- Employ X-ray crystallography or computational modeling (e.g., DFT calculations) to resolve stereochemical ambiguities in dispiro-1,3-dioxane macrocycles .

- Compare reaction kinetics under varying conditions (e.g., solvent polarity, temperature) to assess steric effects from axial vs. equatorial methyl groups .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound stability?

- Methodological Guidance :

- Replicate calorimetric studies (e.g., DSC/TGA) using standardized protocols to address discrepancies in decomposition temperatures .

- Cross-validate data across multiple sources (e.g., Beilstein, ChemSpider) while prioritizing peer-reviewed studies over predictive software outputs .

Q. How can Hansen solubility parameters (HSPs) optimize solvent selection for this compound in biobased material synthesis?

- Methodological Guidance :

- Determine HSPs (δD, δP, δH) via inverse gas chromatography (IGC) to identify solvents with cohesive energy densities matching the compound’s polarity .

- Test mixtures with δD ≈ 18.5 MPa¹/² and δP ≈ 4.5 MPa¹/² for enhanced solubility, as observed in related dioxane derivatives .

Q. What analytical techniques differentiate this compound isomers in reaction mixtures?

- Methodological Guidance :

- Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers .

- Apply 2D-NMR (e.g., NOESY) to distinguish diastereomers by analyzing spatial proximity of methyl groups .

Q. How does this compound interact with hydrophobic domains in protein-ligand systems?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.